![molecular formula C27H41F3N2O9S B610763 Seladelpar lysine CAS No. 928821-40-3](/img/structure/B610763.png)
Seladelpar lysine
Overview
Description
Seladelpar lysine is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist. It has been investigated for its potential therapeutic applications in treating various metabolic and liver diseases, including primary biliary cholangitis (PBC), dyslipidemia, metabolic syndrome, type 2 diabetes, and non-alcoholic steatohepatitis (NASH) . This compound has shown promise in improving liver function and reducing inflammation and pruritus (itching) in patients with PBC .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seladelpar lysine involves multiple steps, starting from the preparation of the core structure, followed by functional group modifications and the introduction of the lysine moiety. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the phenoxyacetic acid derivative, which serves as the core structure.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, sulfonation, and esterification.
Introduction of the lysine moiety: The final step involves the coupling of the lysine moiety to the modified core structure through amide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Seladelpar lysine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: Substitution reactions can modify the functional groups on the core structure, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives with modified pharmacological properties .
Scientific Research Applications
Clinical Efficacy
Seladelpar has been extensively studied in clinical trials for its effects on PBC. A pivotal Phase 3 trial published in The New England Journal of Medicine demonstrated that seladelpar significantly improved ALP normalization rates compared to placebo. Specifically, 61.7% of patients treated with seladelpar met the primary composite endpoint, compared to only 20% in the placebo group (p < 0.001) .
Key Clinical Findings:
- Normalization of ALP Levels : In a study involving 193 patients, those receiving seladelpar showed a mean ALP reduction of 44% from baseline .
- Improvement in Pruritus : Patients reported significant relief from itching, a common and debilitating symptom associated with PBC .
- Safety Profile : Seladelpar was well tolerated, with serious adverse events being rare .
Potential in Treating Hyperlipidemia
Research indicates that seladelpar may also have applications in treating severe hyperlipidemia. Clinical studies have shown that it effectively reduces low-density lipoprotein cholesterol (LDL-C) levels and improves lipid profiles by decreasing triglycerides and increasing high-density lipoprotein cholesterol (HDL-C) .
Comparative Efficacy:
- In trials comparing seladelpar to atorvastatin, seladelpar demonstrated superior reductions in LDL-C levels (40-48% vs. 25%) and improved overall lipid profiles .
Investigational Uses Beyond Liver Diseases
Recent studies have explored the application of seladelpar in conditions such as intestinal barrier dysfunction. Animal models have shown that seladelpar administration can ameliorate colitis symptoms by enhancing intestinal barrier integrity and reducing inflammation .
Case Study 1: Efficacy in PBC Patients
A comprehensive analysis involving multiple clinical trials highlighted that after one year of treatment with seladelpar at doses of 5 mg or 10 mg daily, approximately 66% of patients achieved biochemical response criteria defined by ALP normalization and total bilirubin levels within normal limits .
Case Study 2: Impact on Quality of Life
In the ASSURE study, 70% of patients receiving seladelpar reported substantial improvements in their quality of life metrics after 12 months, correlating with biochemical improvements .
Mechanism of Action
Seladelpar lysine exerts its effects by activating the peroxisome proliferator-activated receptor delta (PPARδ). This activation leads to the modulation of various genes involved in lipid metabolism, inflammation, and fibrosis. The molecular targets and pathways involved include:
Lipid metabolism: Activation of PPARδ enhances the expression of genes involved in fatty acid oxidation and lipid transport, leading to improved lipid profiles.
Inflammation: PPARδ activation reduces the expression of pro-inflammatory cytokines and chemokines, thereby decreasing inflammation.
Fibrosis: The compound inhibits the activation of hepatic stellate cells, reducing fibrosis and improving liver function
Comparison with Similar Compounds
Seladelpar lysine is unique among PPARδ agonists due to its high potency and selectivity. It has shown superior efficacy in clinical trials compared to other similar compounds. Some similar compounds include:
Lanifibranor: A pan-PPAR agonist that targets PPARα, PPARδ, and PPARγ, with applications in treating NASH.
GW501516: A selective PPARδ agonist investigated for its potential in treating metabolic disorders.
This compound’s unique properties and clinical efficacy make it a promising candidate for the treatment of various metabolic and liver diseases.
Biological Activity
Seladelpar lysine, also known as MBX-8025, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). This compound is primarily under investigation for its therapeutic potential in treating primary biliary cholangitis (PBC) and other metabolic disorders. The biological activity of this compound has been characterized through various studies, demonstrating its efficacy in modulating lipid metabolism, reducing liver enzyme levels, and influencing bile acid synthesis.
Seladelpar functions by activating PPARδ, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism and glucose homeostasis. Activation of PPARδ leads to several downstream effects:
- Inhibition of Bile Acid Synthesis : Seladelpar reduces bile acid synthesis by inducing Fibroblast Growth Factor 21 (FGF21), which subsequently downregulates CYP7A1, the enzyme responsible for converting cholesterol into bile acids. This pathway operates independently of the farnesoid X receptor (FXR) pathway, which is another regulator of bile acid synthesis .
- Lipid Metabolism : The activation of PPARδ promotes fatty acid oxidation and improves lipid profiles by increasing high-density lipoprotein (HDL) levels while decreasing low-density lipoprotein (LDL) and triglycerides. This is particularly relevant in conditions such as mixed dyslipidemia and hyperlipidemia .
Efficacy in Primary Biliary Cholangitis
Seladelpar has shown significant promise in clinical trials for treating PBC. In a pivotal study, participants receiving seladelpar experienced:
- Reduction in Alkaline Phosphatase (ALP) : A mean change from baseline of -44% in ALP levels was reported, with 37% of patients achieving normalization .
- Improvement in Liver Function Biomarkers : Significant reductions were observed in gamma-glutamyl transferase (GGT) and alanine aminotransferase (ALT) levels, indicating improved liver function .
Dose-Response Relationship
Clinical trials have established a dose-dependent relationship regarding the efficacy of seladelpar:
Dose (mg/day) | Mean ALP Reduction (%) |
---|---|
2 | 12 |
5 | 28 |
10 | 32-43 |
This table illustrates how higher doses correlate with greater reductions in ALP levels, a key biomarker for liver health .
Safety Profile
Seladelpar has been generally well-tolerated among trial participants. Adverse events leading to discontinuation were minimal (4.6%), and no serious treatment-related adverse events were reported. This safety profile is crucial for long-term management strategies in chronic liver diseases .
Case Study 1: Efficacy in Mixed Dyslipidemia
In a Phase 2 study involving patients with mixed dyslipidemia, seladelpar demonstrated significant improvements across various lipid parameters:
- LDL Reduction : Seladelpar reduced LDL cholesterol levels by 40-48%, compared to a 25% reduction with atorvastatin.
- Triglyceride Levels : Significant decreases in triglyceride levels were observed, alongside increases in HDL cholesterol .
Case Study 2: Long-term Effects on Liver Function
A long-term study assessed the effects of seladelpar over a 24-month period on patients with PBC:
Properties
CAS No. |
928821-40-3 |
---|---|
Molecular Formula |
C27H41F3N2O9S |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid;dihydrate |
InChI |
InChI=1S/C21H23F3O5S.C6H14N2O2.2H2O/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;7-4-2-1-3-5(8)6(9)10;;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);5H,1-4,7-8H2,(H,9,10);2*1H2/t17-;5-;;/m10../s1 |
InChI Key |
WTKSWPYGZDCUNQ-JZXFCXSPSA-N |
SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |
Isomeric SMILES |
CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)C[C@@H](C(=O)O)N.O.O |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)O)C.C(CCN)CC(C(=O)O)N.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Seladelpar lysine; MBX-8025 lysine dihydrate; MBX-8025 Lysine; MBX 8025 Lysine MBX8025 Lysine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.